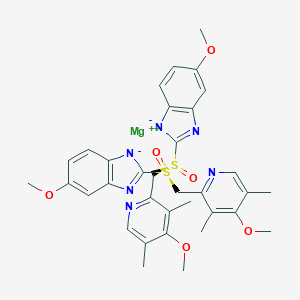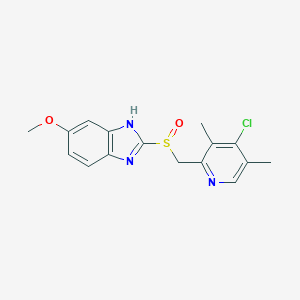
Hexoprenaline
Descripción general
Descripción
La hexoprenalina es un agonista selectivo del receptor beta 2 adrenérgico utilizado principalmente como broncodilatador y agente tocolítico. Se emplea comúnmente en el tratamiento del asma y otras enfermedades obstructivas de las vías respiratorias, así como en la supresión del trabajo de parto prematuro .
Métodos De Preparación
La hexoprenalina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 3,4-dihidroxiphenilacetona con hexametilendiamina. Las condiciones de reacción suelen implicar el uso de solventes como etanol y catalizadores como el ácido clorhídrico. La producción industrial de hexoprenalina implica rutas sintéticas similares pero a mayor escala, con un estricto control sobre las condiciones de reacción para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
La hexoprenalina experimenta varias reacciones químicas, que incluyen:
Oxidación: La hexoprenalina se puede oxidar para formar quinonas, que son intermediarios importantes en varios procesos químicos.
Reducción: Las reacciones de reducción pueden convertir la hexoprenalina en sus aminas correspondientes.
Sustitución: La hexoprenalina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo, para formar varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
La hexoprenalina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en el estudio de los agonistas del receptor beta 2 adrenérgico.
Biología: Empleado en la investigación de las vías de señalización celular y las interacciones receptor-ligando.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento del asma, la bronquitis y el trabajo de parto prematuro.
Industria: Utilizado en el desarrollo de nuevas formulaciones broncodilatadoras y agentes tocolíticos
Mecanismo De Acción
La hexoprenalina ejerce sus efectos estimulando los receptores beta 2 adrenérgicos, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la relajación de las células musculares lisas en las vías respiratorias y el útero, lo que alivia el broncoespasmo y suprime el trabajo de parto prematuro .
Comparación Con Compuestos Similares
La hexoprenalina se compara a menudo con otros agonistas del receptor beta 2 adrenérgico como el salbutamol, la orciprenalina y el fenoterol. Si bien todos estos compuestos comparten mecanismos de acción similares, la hexoprenalina se destaca por su mayor duración de acción y menor incidencia de efectos secundarios, particularmente los efectos cardiovasculares. Esto la convierte en una opción preferida en ciertos entornos clínicos .
Compuestos Similares
- Salbutamol
- Orciprenalina
- Fenoterol
Las propiedades únicas de la hexoprenalina, como su selectividad y eficacia, la distinguen de estos compuestos similares .
Propiedades
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-70-1 | |
| Record name | Hexoprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexoprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXOPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hexoprenaline?
A1: this compound is a selective β2-adrenergic receptor agonist. [, ] This means it preferentially binds to and activates β2-adrenergic receptors, particularly those found in the uterus, bronchi, and vascular smooth muscle. This activation leads to relaxation of these smooth muscles.
Q2: How does this compound affect uterine activity?
A2: By activating β2-adrenergic receptors in the uterine smooth muscle, this compound causes relaxation, leading to a decrease in uterine contractions. [, ] This makes it valuable in the management of preterm labor.
Q3: What are the downstream effects of this compound binding to β2-adrenergic receptors?
A3: Binding of this compound to β2-adrenergic receptors triggers a cascade of intracellular events, primarily through the activation of adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research does not delve into specific spectroscopic data, various analytical techniques like UPLC® are used for its characterization and quantification. []
Q6: Has the stability of this compound been studied under different conditions?
A6: Yes, studies have explored the stability of this compound under various stress conditions, including hydrolytic (acid and base), oxidative, and thermal stress. This helps understand its degradation pathways and develop stable formulations. []
Q7: How does pregnancy affect the pharmacokinetics of this compound?
A7: Studies in sheep models suggest that pregnancy can alter the pharmacokinetics of this compound. Pregnant sheep tended to have smaller apparent volumes of distribution and lower total body clearance compared to non-pregnant sheep. []
Q8: Does this compound cross the placenta?
A8: Research using radiolabeled this compound in rabbits showed negligible fetal blood levels after maternal administration, suggesting limited placental transfer. [, ]
Q9: How is this compound metabolized and excreted?
A9: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided research.
Q10: What models have been used to study the efficacy of this compound in preterm labor?
A10: Various animal models, particularly sheep, have been used to investigate the pharmacokinetics and efficacy of this compound in the context of preterm labor. [, ]
Q11: What is the efficacy of this compound compared to other tocolytics?
A11: Research suggests that this compound is effective in suppressing premature labor, but its efficacy compared to other tocolytics like atosiban is debated. Some studies found atosiban to be more effective in prolonging pregnancy. [, , , ]
Q12: What are the potential maternal side effects of this compound?
A12: this compound administration can lead to maternal side effects, with tachycardia and palpitations being more frequent compared to other tocolytics like atosiban. [, ] Pulmonary edema, though rare, has also been reported. []
Q13: Are there any known long-term effects of this compound on infants?
A13: While one study suggests a potential association between intrauterine this compound exposure and an increased occurrence of infantile hemangiomas in preterm infants, further research is needed to confirm this link. []
Q14: What routes of administration are commonly used for this compound?
A14: this compound can be administered intravenously or orally. The choice of administration route depends on the clinical situation and desired therapeutic effect. []
Q15: What analytical methods are employed to quantify this compound?
A15: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC®) are commonly used for the quantification of this compound in various matrices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















